molecular formula C17H23FN6O B2923094 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034470-85-2

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2923094
CAS No.: 2034470-85-2
M. Wt: 346.41
InChI Key: CQRMRGZMKDOPOG-UHFFFAOYSA-N
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Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety, a piperidine ring, and a pyrazole carboxamide group. Its molecular formula is C18H23FN4O2, and it has a molecular weight of 342.4 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Fluoropyrimidine Moiety: This step involves the introduction of a fluorine atom into the pyrimidine ring. Common reagents include fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Synthesis of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions, often starting from 1,5-diaminopentane.

    Coupling Reactions: The fluoropyrimidine and piperidine intermediates are coupled using a suitable linker, such as a methylene group, under conditions that may involve palladium-catalyzed cross-coupling reactions.

    Formation of the Pyrazole Carboxamide: The final step involves the formation of the pyrazole ring and subsequent carboxamide formation, typically through cyclization and amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives

    Reduction: Formation of reduced derivatives, such as alcohols or amines

    Substitution: Formation of substituted pyrimidine derivatives

Scientific Research Applications

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperidine ring may enhance the compound’s binding affinity to its targets, while the pyrazole carboxamide group could play a role in modulating the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxane-4-carboxamide
  • 5-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine
  • N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide

Uniqueness

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of a fluoropyrimidine moiety, a piperidine ring, and a pyrazole carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN6O/c1-11-15(12(2)23(3)22-11)16(25)19-8-13-4-6-24(7-5-13)17-20-9-14(18)10-21-17/h9-10,13H,4-8H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRMRGZMKDOPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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